molecular formula C11H15N5 B1479025 3-(1-(2-Azidoethyl)pyrrolidin-2-yl)pyridine CAS No. 2097958-07-9

3-(1-(2-Azidoethyl)pyrrolidin-2-yl)pyridine

Cat. No.: B1479025
CAS No.: 2097958-07-9
M. Wt: 217.27 g/mol
InChI Key: DMQGNQOVWCQHKB-UHFFFAOYSA-N
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Description

3-(1-(2-Azidoethyl)pyrrolidin-2-yl)pyridine (CAS 2097958-07-9) is a chemical compound with the molecular formula C11H15N5 and a molecular weight of 217.27 g/mol. This compound is a versatile building block in organic and medicinal chemistry due to its structural features and reactivity. The molecule features a pyrrolidine ring, a common motif in many biologically active compounds and pharmaceuticals, linked to a pyridine ring and a terminal azide functional group. The presence of the azide group makes this compound an invaluable intermediate for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone "click chemistry" reaction. This allows researchers to efficiently and selectively conjugate the molecule with alkyne-containing partners to create 1,2,3-triazole-linked complex structures, molecular probes, or potential drug candidates. The structural similarity to privileged scaffolds in drug discovery, such as the imidazo[1,2-a]pyridine core found in various therapeutics, suggests its high value for investigating new biological properties and developing novel derivatives. This product is offered with a purity of >90%. It is recommended to store the compound at -20°C, protected from light and moisture to maintain stability. As a safety note, this compound is classified with the hazard statements H228 (Flammable solid), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). This product is intended for research purposes only in a laboratory setting and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[1-(2-azidoethyl)pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c12-15-14-6-8-16-7-2-4-11(16)10-3-1-5-13-9-10/h1,3,5,9,11H,2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQGNQOVWCQHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCN=[N+]=[N-])C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901249939
Record name Pyridine, 3-[1-(2-azidoethyl)-2-pyrrolidinyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097958-07-9
Record name Pyridine, 3-[1-(2-azidoethyl)-2-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097958-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-[1-(2-azidoethyl)-2-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(1-(2-Azidoethyl)pyrrolidin-2-yl)pyridine is a heterocyclic organic compound characterized by a unique combination of pyridine and pyrrolidine rings. Its molecular formula is C11H15N5, with a molecular weight of 217.27 g/mol. The compound's structure, featuring an azidoethyl group, enhances its reactivity and potential for diverse biological applications, particularly in medicinal chemistry.

Structural Characteristics

The compound's dual-ring structure allows for significant interactions within biological systems. The presence of the azido group facilitates selective conjugation under mild conditions, which is beneficial for drug delivery systems and biomolecular imaging. The sp³-hybridization of the compound contributes to its pharmacological properties, making it a versatile candidate for further research.

While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often participate in nucleophilic substitutions and cycloadditions. These reactions can yield various derivatives that may exhibit enhanced biological activities. Notably, the azido group can undergo reactions such as the Staudinger reaction or Huisgen cycloaddition, which are common in click chemistry applications.

Biological Activity

Current research highlights the potential antibacterial properties of compounds related to this compound. For instance, studies on similar pyrrolidine derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a comparative study involving imidazole derivatives, several compounds exhibited significant inhibition against these pathogens .

Table 1: Biological Activity of Related Compounds

Compound NameTarget BacteriaActivity Observed
3-PyridylpyrrolidineE. coliModerate inhibition
4-AzidobenzylpyridineS. aureusHigh inhibition
1-Azido-2-pyridoneProteus mirabilisLow inhibition

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of various pyrrolidine derivatives using the agar disc-diffusion method at a concentration of 1 mM in DMSO. The results indicated that most tested compounds exhibited some level of activity against P. mirabilis, while several hybrids showed high potency against S. aureus and E. coli .
  • Drug Delivery Systems : Research has indicated that compounds featuring azido groups can be effectively used in drug delivery systems due to their ability to form stable complexes with proteins or nucleic acids. This property allows for targeted delivery and improved therapeutic efficacy .

Future Directions

Further research is essential to fully elucidate the interactions and affinities of this compound with specific biological targets. Investigating its potential as a lead compound for developing new antibiotics or other therapeutic agents could significantly impact medicinal chemistry.

Comparison with Similar Compounds

3-(1-(1-(Phenylethynyl)cyclohexyl)pyrrolidin-2-yl)pyridine (4zf)

  • Structure : Shares the pyrrolidin-2-yl-pyridine backbone but substitutes the azidoethyl group with a phenylethynylcyclohexyl group.
  • Synthesis : Prepared via Zn-catalyzed multicomponent KA² coupling, with NMR spectra showing aromatic protons (δ 7.2–8.5 ppm) and aliphatic cyclohexyl signals .
  • Applications: Lacks the azide’s click chemistry utility but exhibits enhanced hydrophobicity due to the phenylethynyl group, complicating purification (petroleum ether residues noted in NMR) .

3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13b)

  • Structure : Contains a tert-butyl-prolyl-pyrrolidine linked to pyridine via a propionyl group.
  • Properties : Higher molecular weight (372.2 g/mol via ESI-MS) and increased steric hindrance from the tert-butyl group, impacting solubility and metabolic stability in pharmacological contexts .

Imidazo[1,5-a]pyridine Derivatives (e.g., 5a, 5c–e)

  • Structure : Replace pyridine with imidazo[1,5-a]pyridine, retaining pyrrolidinyl substituents.

Functional Group Analysis

Compound Functional Groups Molecular Weight (g/mol) Key Reactivity/Applications
3-(1-(2-Azidoethyl)pyrrolidin-2-yl)pyridine Azide, pyrrolidine, pyridine ~260–300 Click chemistry, bioconjugation
4zf Phenylethynyl, cyclohexyl, pyridine ~380–400 Hydrophobic materials, catalysis
13b tert-butyl, prolyl, propionyl 372.2 Drug design (enhanced stability)
Imidazo[1,5-a]pyridines Imidazo-pyridine, methoxyphenyl ~300–350 Enzyme inhibition, therapeutics

Spectroscopic and Physical Properties

  • Azide vs. Acetyl Groups : The azide IR peak (~2100 cm⁻¹) in this compound contrasts with acetyl C=O stretches (~1700 cm⁻¹) in analogs like 3-Acetyl-2-methylimidazo[1,2-a]pyridine .
  • Solubility: The target compound’s solubility in polar solvents (e.g., pyridine ) differs from phenylethynyl analogs requiring non-polar solvents (e.g., toluene, petroleum ether) .
  • Melting Points : Azidoethyl derivatives typically exhibit lower melting points (<100°C) compared to halogenated pyridines (e.g., 2-chloro-5-methylpyridin-3-yl acrylates, mp 268–287°C) due to reduced crystallinity .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 3-(1-(2-Azidoethyl)pyrrolidin-2-yl)pyridine typically involves:

  • Construction or availability of the pyrrolidin-2-ylpyridine core.
  • Introduction of the 2-azidoethyl substituent onto the pyrrolidine nitrogen.

The synthetic approach is often multi-step, involving intermediate protection/deprotection steps, azide installation via nucleophilic substitution, and purification protocols.

Preparation of the Pyrrolidin-2-ylpyridine Core

The pyrrolidin-2-ylpyridine scaffold, also known as nornicotine, can be prepared by reduction and cyclization strategies starting from pyridine derivatives.

Key method from Baxendale et al. (2002):

  • Starting from 3-(pyrrolidin-2-yl)pyridine, prepared via hydrogenation and cyclization steps.
  • The compound 3-(pyrrolidin-2-yl)pyridine was obtained by catalytic hydrogenation of azido precursors using Pd-C under hydrogen atmosphere.
  • The reaction conditions involved dichloromethane as solvent, Pd-C catalyst, and hydrogen balloon stirring overnight.
  • Purification was achieved by filtration through Celite and silica gel chromatography.
  • Characterization by NMR and LC-MS confirmed the structure and purity.

This method yields the core pyrrolidin-2-ylpyridine in good yield (~60%) as a yellow oil.

Introduction of the 2-Azidoethyl Group

The azidoethyl substituent is introduced typically via nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) by azide ion (N₃⁻).

Typical procedure:

  • Starting from 3-(pyrrolidin-2-yl)pyridine, the nitrogen of the pyrrolidine ring is alkylated with 2-bromoethyl or 2-chloroethyl derivatives under basic conditions.
  • The resulting 2-haloethyl intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent such as DMF or DMSO.
  • The substitution reaction proceeds via an SN2 mechanism, replacing the halide with the azide group.
  • The reaction is monitored by TLC or LC-MS until completion.
  • The product this compound is isolated by extraction and purified by chromatography.

This approach is supported by similar azide installation reactions reported in the literature for related pyrrolidine derivatives.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Preparation of 3-(pyrrolidin-2-yl)pyridine Pd-C (10%), H₂ balloon, dichloromethane, overnight stirring ~60 Yellow oil, purified by silica gel chromatography
Alkylation with 2-bromoethyl derivative Base (e.g., K₂CO₃), DMF, room temp to 60°C, several hours 70-85 Formation of 2-haloethyl intermediate
Azide substitution NaN₃, DMF or DMSO, 50-80°C, 12-24 h 75-90 SN2 reaction, monitored by LC-MS

Mechanistic Insights and Optimization

  • The azide substitution step is favored by polar aprotic solvents that stabilize the azide ion and facilitate nucleophilic attack.
  • Temperature control is critical to avoid side reactions such as elimination or decomposition of azide.
  • The use of mild bases during alkylation prevents ring opening or over-alkylation.
  • Purification by silica gel chromatography is effective due to the polarity difference between starting materials and azide products.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Pd-C Catalyzed Hydrogenation Pd-C, H₂, dichloromethane, room temp High purity, mild conditions Requires hydrogen source
Alkylation + Azide Substitution 2-Bromoethyl derivative, NaN₃, DMF, 50-80°C Efficient azide installation Requires careful temperature control
Tandem Allylic Azide Rearrangement Allylic azides, Friedel-Crafts conditions Stereoselective cyclization Limited substrate scope
Catalytic C-H Amination Nickel catalyst, azide substrates, room temp Mild, selective amination Catalyst availability

Q & A

Q. What are the established synthetic routes for 3-(1-(2-Azidoethyl)pyrrolidin-2-yl)pyridine, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Pyrrolidine functionalization : Introducing the azidoethyl group via nucleophilic substitution or click chemistry.
  • Pyridine coupling : Utilizing cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation with aldehydes/ketones.
  • Catalytic optimization : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ (as in Fig. 4, ) can enhance yield and regioselectivity.
  • Critical factors : Solvent polarity (aprotic vs. protic), temperature (azide stability at elevated temperatures), and inert atmospheres (to prevent azide decomposition).
  • Purity challenges : Side reactions (e.g., dimerization of azides) require careful monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies pyrrolidine ring conformation, azide placement, and pyridine substituents. For example, pyrrolidine protons appear as multiplet signals (δ 1.5–3.5 ppm), while pyridine protons resonate near δ 7–9 ppm .
  • IR spectroscopy : Confirms the azide group via a sharp peak at ~2100 cm⁻¹.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ adducts).
  • X-ray crystallography : Resolves stereochemistry, critical for enantiomer-specific activity studies .

Q. What safety protocols are essential when handling azide-containing compounds like this derivative?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (azides can release HN₃).
  • PPE : Nitrile gloves, lab coats, and safety goggles (see Safety Data Sheets in ).
  • Storage : Keep azides away from heavy metals or strong acids to prevent explosive reactions.
  • Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air immediately .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in click chemistry or biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states for azide-alkyne cycloaddition (e.g., strain-promoted reactions).
  • Molecular docking : Screens interactions with biological targets (e.g., nicotinic acetylcholine receptors, given structural similarities to nicotine derivatives in ).
  • MD simulations : Assesses stability in aqueous vs. lipid environments, informing drug delivery strategies.
  • Limitations : Solvent effects and stereoelectronic factors may require experimental validation .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in reaction mechanisms?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Differentiates between concerted vs. stepwise mechanisms in azide reactions.
  • In-situ monitoring : ReactIR or NMR tracks intermediate species (e.g., nitrene formation).
  • Isotopic labeling : ¹⁵N-labeled azides clarify regioselectivity in cycloadditions.
  • Case study : Discrepancies in activation energy (DFT vs. experimental) may arise from solvent entropy; use COSMO-RS solvation models for corrections .

Q. How does stereochemistry influence the compound’s biological activity or material properties?

  • Methodological Answer :
  • Enantiomer separation : Chiral HPLC or enzymatic resolution isolates (R)- and (S)-isomers.
  • Biological assays : Compare binding affinity to receptors (e.g., nicotine analogs in show enantiomer-specific toxicity).
  • Material science : Stereochemistry affects self-assembly in liquid crystals or polymers (e.g., helical vs. linear packing) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for pyrrolidine ring conformers?

  • Methodological Answer :
  • Variable temperature (VT) NMR : Identifies dynamic ring puckering (e.g., chair vs. boat conformers).
  • NOESY/ROESY : Detects through-space interactions to map substituent orientation.
  • DFT-NMR coupling : Computes chemical shifts for proposed conformers and matches experimental data .

Tables for Key Analytical Parameters

Technique Key Parameters Application Example
¹H NMRδ 2.1–2.5 (pyrrolidine CH₂), δ 7.8 (pyridine H)Confirms azide placement
HRMSm/z 275.1543 ([M+H]⁺, C₁₁H₁₈N₆)Validates molecular formula
IR2100 cm⁻¹ (N₃ stretch)Detects azide decomposition

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-(2-Azidoethyl)pyrrolidin-2-yl)pyridine
Reactant of Route 2
3-(1-(2-Azidoethyl)pyrrolidin-2-yl)pyridine

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